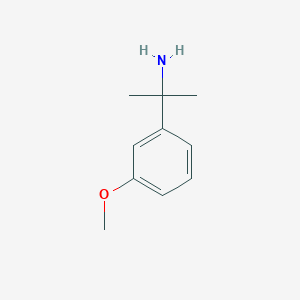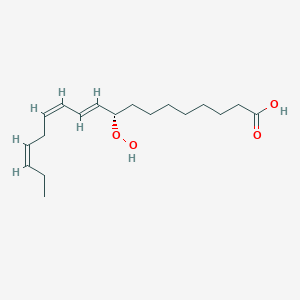
9(S)-HpOTrE
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (9S,10E,12Z,15Z)-9-hydroperoxyoctadeca-10,12,15-trienoic acid typically involves the oxidation of linoleic acid. The process can be carried out using various oxidizing agents such as hydrogen peroxide in the presence of a catalyst. The reaction conditions often include a controlled temperature and pH to ensure the selective formation of the hydroperoxy group at the desired position on the fatty acid chain.
Industrial Production Methods
Industrial production of (9S,10E,12Z,15Z)-9-hydroperoxyoctadeca-10,12,15-trienoic acid may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of environmentally friendly oxidizing agents and catalysts is also a key consideration in industrial production to minimize the environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
(9S,10E,12Z,15Z)-9-hydroperoxyoctadeca-10,12,15-trienoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex peroxides or epoxides.
Reduction: Reduction reactions can convert the hydroperoxy group to a hydroxyl group.
Substitution: The hydroperoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone, or other peroxides in the presence of catalysts such as transition metal complexes.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles can be used to substitute the hydroperoxy group, often under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of epoxides or dihydroperoxides.
Reduction: Formation of (9S,10E,12Z,15Z)-9-hydroxy-10,12,15-octadecatrienoic acid.
Substitution: Formation of various substituted fatty acid derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(9S,10E,12Z,15Z)-9-hydroperoxyoctadeca-10,12,15-trienoic acid has several applications in scientific research:
Chemistry: Used as a model compound to study oxidation and reduction reactions of fatty acids.
Biology: Investigated for its role in cellular signaling pathways and its effects on cell membrane properties.
Medicine: Potential therapeutic applications due to its anti-inflammatory and antioxidant properties.
Industry: Used in the formulation of cosmetics and skincare products for its antioxidant effects.
Mecanismo De Acción
The mechanism of action of (9S,10E,12Z,15Z)-9-hydroperoxyoctadeca-10,12,15-trienoic acid involves its interaction with cellular membranes and signaling pathways. The hydroperoxy group can participate in redox reactions, leading to the formation of reactive oxygen species (ROS) that modulate various biological processes. It can also interact with peroxisome proliferator-activated receptors (PPARs), influencing gene expression related to inflammation and lipid metabolism.
Comparación Con Compuestos Similares
Similar Compounds
(9S,10E,12Z)-9-hydroperoxyoctadeca-10,12-dienoic acid: Similar structure but with fewer double bonds.
(9S,10E,12Z,15Z)-9-hydroxy-10,12,15-octadecatrienoic acid: The hydroperoxy group is replaced with a hydroxyl group.
Linoleic acid: The parent compound from which (9S,10E,12Z,15Z)-9-hydroperoxyoctadeca-10,12,15-trienoic acid is derived.
Uniqueness
(9S,10E,12Z,15Z)-9-hydroperoxyoctadeca-10,12,15-trienoic acid is unique due to its specific hydroperoxy group positioning and the presence of multiple double bonds. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
(9S,10E,12Z,15Z)-9-hydroperoxyoctadeca-10,12,15-trienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O4/c1-2-3-4-5-6-8-11-14-17(22-21)15-12-9-7-10-13-16-18(19)20/h3-4,6,8,11,14,17,21H,2,5,7,9-10,12-13,15-16H2,1H3,(H,19,20)/b4-3-,8-6-,14-11+/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWKJTIHNYSIIHW-MEBVTJQTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CC=CC(CCCCCCCC(=O)O)OO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C=C\[C@H](CCCCCCCC(=O)O)OO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101180640 | |
| Record name | (9S,10E,12Z,15Z)-9-Hydroperoxy-10,12,15-octadecatrienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101180640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111004-08-1 | |
| Record name | (9S,10E,12Z,15Z)-9-Hydroperoxy-10,12,15-octadecatrienoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111004-08-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Hydroperoxy-10,12,15-octadecatrienoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111004081 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (9S,10E,12Z,15Z)-9-Hydroperoxy-10,12,15-octadecatrienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101180640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 9(S)-HPOT in the context of MCI?
A1: Recent research suggests that 9(S)-HPOT, a specific metabolite of intestinal flora, could serve as a potential diagnostic marker for MCI due to Alzheimer's disease (AD). [] This finding emerged from a study analyzing fecal metabolites in MCI patients. Machine learning analysis identified seven characteristic metabolites, including 9(S)-HPOT, that showed significant potential for diagnosing MCI due to AD. []
Q2: Are there other metabolites of interest alongside 9(S)-HPOT in understanding MCI progression?
A2: Yes, the study identified six other metabolites, including indolelactate, indole-3-acetaldehyde, L-proline, perillyl alcohol, mesaconate, and sphingosine, as potential early warning markers for the progression of MCI due to AD. [] These findings highlight the potential of analyzing intestinal flora metabolites for understanding and predicting MCI progression.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3-aminophenyl)-2-[methyl(pentyl)amino]ethanol](/img/structure/B21578.png)
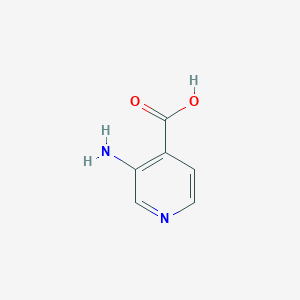
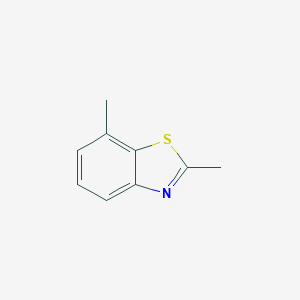
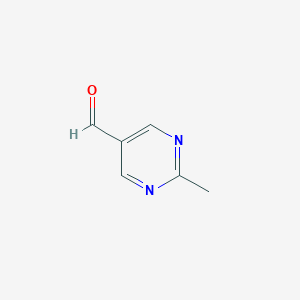
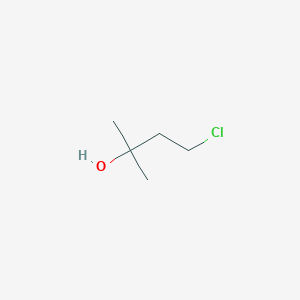
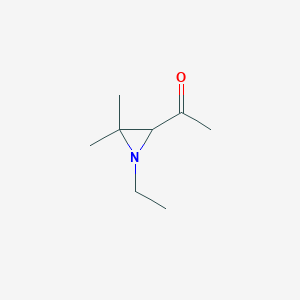
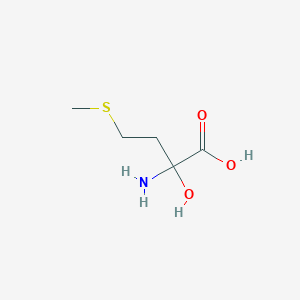

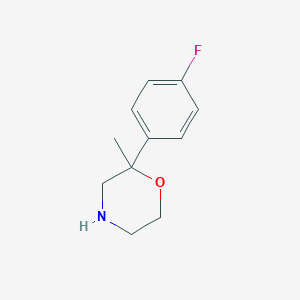
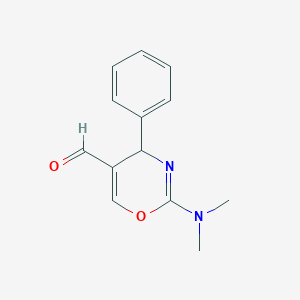
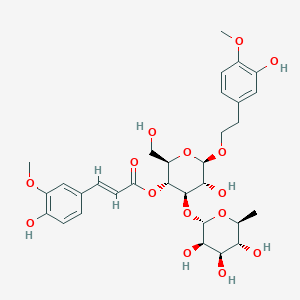
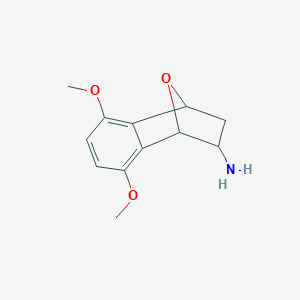
![2-[2-[(26E)-26-ethylidene-12,29-bis(1-hydroxyethyl)-14,21,28,31-tetraoxo-19-propan-2-yl-10,17,24,34-tetrathia-6,13,20,27,30,35,36,37,38-nonazahexacyclo[30.2.1.18,11.115,18.122,25.02,7]octatriaconta-1(35),2(7),3,5,8,11(38),15,18(37),22,25(36),32-undecaen-5-yl]-1,3-thiazol-4-yl]-N-[(E)-1-(2-hydroxypropylamino)-1-oxobut-2-en-2-yl]-1,3-thiazole-4-carboxamide](/img/structure/B21610.png)
